molecular formula C3H8N2S B13857674 EthylammoniumThiocyanate

EthylammoniumThiocyanate

Cat. No.: B13857674
M. Wt: 104.18 g/mol
InChI Key: VODZXCCXYWJDMS-UHFFFAOYSA-N
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Description

Ethylammonium thiocyanate (C₂H₅NH₃⁺SCN⁻) is an ionic liquid comprising an ethylammonium cation and a thiocyanate anion. Thiocyanates are characterized by the SCN⁻ ion, which exhibits ambident nucleophilicity, enabling diverse reactivity in organic synthesis and materials science . Ethylammonium thiocyanate likely shares these traits, with the ethylammonium cation influencing solubility, thermal stability, and application scope, particularly in green chemistry due to its ionic liquid nature .

Properties

Molecular Formula

C3H8N2S

Molecular Weight

104.18 g/mol

IUPAC Name

ethylazanium;thiocyanate

InChI

InChI=1S/C2H7N.CHNS/c1-2-3;2-1-3/h2-3H2,1H3;3H

InChI Key

VODZXCCXYWJDMS-UHFFFAOYSA-N

Canonical SMILES

CC[NH3+].C(#N)[S-]

Origin of Product

United States

Preparation Methods

Ethylammonium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with thiocyanic acid. The reaction is typically carried out in an aqueous solution, and the product is isolated through crystallization. Another method involves the reaction of ethylamine with ammonium thiocyanate under controlled conditions. Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and purity.

Chemical Reactions Analysis

Ethylammonium thiocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different compounds.

    Substitution: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethylammonium thiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: It is used in biochemical assays and as a stabilizing agent for certain biological molecules.

    Industry: It is used in the production of specialty chemicals, as a catalyst in certain reactions, and in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism of action of ethylammonium thiocyanate involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can alter the reactivity and properties of these ions. The thiocyanate group can also participate in redox reactions, influencing the overall chemical behavior of the compound. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Thiocyanate Compounds

Structural and Physical Properties

The table below highlights key differences between ethylammonium thiocyanate and related thiocyanate salts:

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) Key Structural Features
Ethylammonium Thiocyanate ~122.2 (estimated) High in polar solvents Not reported Ionic liquid with organic cation
Ammonium Thiocyanate (NH₄SCN) 76.12 Highly water-soluble 149 Inorganic cation, hygroscopic
Sodium Thiocyanate (NaSCN) 81.07 Water-soluble (48.3 g/100 mL at 20°C) 287 Alkali metal cation, hygroscopic
Potassium Thiocyanate (KSCN) 97.18 Water-soluble (217 g/100 mL at 20°C) 173 High solubility in aqueous media
Tetrabutylammonium Thiocyanate (C₁₆H₃₆N₂S) 300.55 Soluble in organic solvents (e.g., acetonitrile) 62–65 Quaternary ammonium cation, large hydrophobic structure

Key Observations :

  • Cation Impact : The organic ethylammonium cation likely reduces water solubility compared to NH₄SCN or NaSCN but enhances compatibility with organic solvents, similar to tetrabutylammonium thiocyanate .
  • Thermal Stability: Ionic liquids like ethylammonium thiocyanate typically exhibit lower melting points than inorganic salts (e.g., NaSCN at 287°C), aligning with tetrabutylammonium thiocyanate’s lower melting range (62–65°C) .
Ethylammonium Thiocyanate
  • Synthetic Utility : As an ionic liquid, it may serve as a dual solvent-catalyst in Michael additions or nucleophilic substitutions, leveraging the SCN⁻ ion’s reactivity .
  • Green Chemistry: Potential use in eco-friendly processes due to low volatility and recyclability .
Ammonium Thiocyanate (NH₄SCN)
  • Volumetric Analysis : Widely used in 0.1 M standardized solutions for titrations (e.g., silver nitrate assays) .
  • Biological Activity : Exhibits antimicrobial properties, though less explored than medicinal thiocyanates .
Sodium/Potassium Thiocyanate (NaSCN/KSCN)
  • Industrial Use : NaSCN is employed in textile processing and pharmaceuticals, while KSCN is a common analytical reagent .
  • Coordination Chemistry : SCN⁻ acts as a ligand in metal complexes (e.g., cobalt thiocyanate for humidity indicators) .
Tetrabutylammonium Thiocyanate
  • Phase-Transfer Catalyst : Facilitates reactions in biphasic systems due to its lipophilic cation .

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